molecular formula C9H14O2 B2406752 1-(Oxolan-2-yl)pent-4-en-1-one CAS No. 79227-31-9

1-(Oxolan-2-yl)pent-4-en-1-one

Cat. No.: B2406752
CAS No.: 79227-31-9
M. Wt: 154.209
InChI Key: RZVGXTRRMBCUFC-UHFFFAOYSA-N
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Description

“1-(Oxolan-2-yl)pent-4-en-1-one” is a chemical compound with the CAS Number: 79227-31-9 . Its molecular weight is 154.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-tetrahydro-2-furanyl-4-penten-1-one . The InChI code is 1S/C9H14O2/c1-2-3-5-8(10)9-6-4-7-11-9/h2,9H,1,3-7H2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Suzuki-Miyaura Reaction and Derivative Synthesis : The Suzuki-Miyaura reaction involving 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one and arylboronic acids synthesized novel oxolan-2-one derivatives, demonstrating the versatility of this compound in creating new chemical entities (Ghochikyan et al., 2019).

  • Moore Cyclizations : The thermal rearrangements of 3-heteroatom-pent-1-en-4-yn-1-ones, related to 1-(Oxolan-2-yl)pent-4-en-1-one, were computationally studied, revealing potential for cyclizations leading to oxo-hetero-cyclopentadien-di-yl, indicating its utility in complex molecular transformations (Schreiner & Bui, 2006).

Spectroscopy and Radical Studies

  • Spectroscopic Identification : The resonance-stabilized cis- and trans-1-vinylpropargyl radicals, closely related to this compound, were identified using fluorescence and ionization spectroscopies, highlighting the compound's importance in radical chemistry and spectroscopic analysis (Reilly et al., 2009).

  • Oxidation Kinetics and Thermodynamics : The study of the pent-1-en-3-yl radical reaction with oxygen, relevant to this compound, provided insights into the kinetics and thermochemistry of such radical reactions, crucial for understanding its reactivity in various environments (Döntgen et al., 2019).

Catalysis and Organic Synthesis

  • Catalytic Isomerization : The isomerization of pent-1-ene to pent-2-ene, catalyzed by various iridium and platinum complexes, provided insights into the catalytic potential of compounds structurally related to this compound, emphasizing its utility in synthetic organic chemistry (Bingham et al., 1974).

Pharmacological Research

  • Antiviral Activity : Research on a novel orally bioavailable inhibitor of human rhinovirus, structurally related to this compound, showcased its potential in the development of antiviral drugs, highlighting the broader pharmacological relevance of such compounds (Patick et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(oxolan-2-yl)pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-5-8(10)9-6-4-7-11-9/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGXTRRMBCUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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